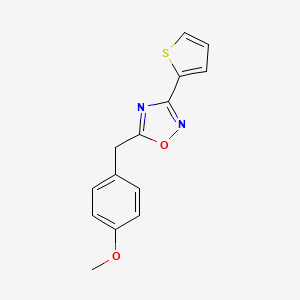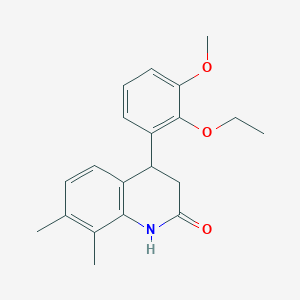
5-(4-methoxybenzyl)-3-(2-thienyl)-1,2,4-oxadiazole
Overview
Description
5-(4-methoxybenzyl)-3-(2-thienyl)-1,2,4-oxadiazole, also known as MOT, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its diverse range of applications. It is a derivative of oxadiazole, which is a class of compounds known for their biological activities such as antimicrobial, anticancer, and antifungal properties. MOT has been extensively studied for its potential therapeutic applications, and its synthesis, mechanism of action, and physiological effects have been explored in detail.
Mechanism of Action
The mechanism of action of 5-(4-methoxybenzyl)-3-(2-thienyl)-1,2,4-oxadiazole is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell division and proliferation. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes. It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
5-(4-methoxybenzyl)-3-(2-thienyl)-1,2,4-oxadiazole has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also exhibits antibacterial and antifungal properties by disrupting the cell membranes of microbial cells. Additionally, it has been shown to have anti-inflammatory and analgesic effects by inhibiting the production of inflammatory mediators such as prostaglandins.
Advantages and Limitations for Lab Experiments
5-(4-methoxybenzyl)-3-(2-thienyl)-1,2,4-oxadiazole has several advantages as a research tool. It is easy to synthesize and purify, making it readily available for use in laboratory experiments. It exhibits potent biological activity at low concentrations, making it a cost-effective option for researchers. However, there are also limitations to its use. It has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on 5-(4-methoxybenzyl)-3-(2-thienyl)-1,2,4-oxadiazole. One potential area of study is its potential as a treatment for inflammatory diseases such as arthritis. Another area of interest is its potential as a treatment for antibiotic-resistant bacterial infections. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis and purification methods. Overall, 5-(4-methoxybenzyl)-3-(2-thienyl)-1,2,4-oxadiazole has significant potential for the development of new therapeutic agents and for advancing our understanding of the biological processes involved in disease.
Scientific Research Applications
5-(4-methoxybenzyl)-3-(2-thienyl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It also exhibits antibacterial and antifungal properties, making it a promising candidate for the development of new antimicrobial agents. Additionally, it has been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for inflammatory diseases such as arthritis.
properties
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-17-11-6-4-10(5-7-11)9-13-15-14(16-18-13)12-3-2-8-19-12/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZFAIZVCTXPOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(6-propoxy-2-naphthyl)sulfonyl]morpholine](/img/structure/B4415527.png)
![N-(2-chlorophenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4415534.png)
![1-(4-chlorophenyl)-3-{[1-(2-thienylcarbonyl)-4-piperidinyl]amino}-2,5-pyrrolidinedione](/img/structure/B4415536.png)


![N-[3-(methylthio)propyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]prop-2-en-1-amine](/img/structure/B4415560.png)
![ethyl 1-[2-(4-chlorophenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B4415562.png)
![2-[(4,4-dimethyl-2-pentyn-1-yl)amino]-1-phenyl-1-propanol hydrochloride](/img/structure/B4415566.png)
![2-{4-[(cyclopentylamino)sulfonyl]phenoxy}-N-(4-pyridinylmethyl)acetamide](/img/structure/B4415569.png)
![2-(2-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4415586.png)
![N-(2-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4415590.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B4415593.png)
![5-(2,3-dimethoxyphenyl)-1-methyl-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione](/img/structure/B4415615.png)
![N-(4-fluorophenyl)-2-{[5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4415621.png)